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molecular formula C9H7F3O2 B1589857 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone CAS No. 67589-15-5

1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone

Cat. No. B1589857
M. Wt: 204.15 g/mol
InChI Key: BRSHLOIZDJDEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962627B2

Procedure details

2′-hydroxy-5′-trifluoromethyl-acetophenone was prepared using the following process (JACS, 2004, 126(3), 712-713). To a cooled solution of 2′-methoxy-5′-trifluoromethyl-acetophenone (650 mg, 2.98 mmol) at −78° C. in dry dichloromethane (40 ml) was slowly added a 1 M solution of boron trichloride in dichloromethane (7.5 ml, 7.5 mmol) keeping the internal temperature below −70° C. The brown-orange solution was slowly warmed up to room temperature within 2 hours.
Quantity
650 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[C:13](=[O:15])[CH3:14].B(Cl)(Cl)Cl>ClCCl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:5][C:4]=1[C:13](=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)C(C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below −70° C

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(F)(F)F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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